Vinyl neodecanoate

Copolymerization kinetics Emulsion polymerization Reactivity ratios

Standard vinyl esters lack the hydrolytic stability required for exterior coatings and moisture-resistant adhesives. Vinyl neodecanoate (VeoVa 10) solves this with a branched C10 aliphatic structure. - **Key benefits:** 25,800× lower water solubility vs. VAc; 50% lower water absorption vs. unmodified acrylics - **Performance:** Random copolymerization with VAc (r₁≈0.99, r₂≈0.93); homopolymer Tg = -3°C - **Supply:** Reliable B2B quantities for emulsion polymerization R&D

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 17756-73-9
Cat. No. B096545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl neodecanoate
CAS17756-73-9
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCC(=O)OC=C
InChIInChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3
InChIKeyTVFJAZCVMOXQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VeoVa 10: Overview and Key Properties


Vinyl neodecanoate (CAS 17756-73-9; trade name VeoVa 10) is a vinylic monomer consisting of a mixture of isomeric vinyl esters of neodecanoic acid, characterized by a highly branched C10 aliphatic structure with a tertiary α‑carbon [1]. It exhibits a glass transition temperature (Tg) of –3 °C for its homopolymer, a boiling range of 60–216 °C, and a density of 0.882 g/mL [1]. The monomer is employed almost exclusively as a co‑monomer in emulsion polymerization, primarily with vinyl acetate (VAc) and (meth)acrylates, to impart hydrophobicity, hydrolytic stability, alkali resistance, and UV durability to latex binders used in architectural coatings and adhesives [1][2].

Workflow Emulsion copolymerization with vinyl acetate (VAc), (meth)acrylates
Selection Context Latex binders requiring hydrophobicity, hydrolytic stability, alkali resistance, and UV durability
Format Liquid vinyl ester monomer for industrial emulsion systems

VeoVa 10: Unmatched by Simple Vinyl Esters


Substituting vinyl neodecanoate with unbranched vinyl esters such as vinyl acetate or vinyl neononanoate (VeoVa 9) significantly alters polymer architecture and performance. The branched C10 neodecanoate group provides steric shielding of the ester linkage that is absent in linear vinyl esters, drastically reducing hydrolysis rates . Furthermore, the reactivity ratio of vinyl neodecanoate with VAc (r₁ ≈ 0.99, r₂ ≈ 0.93) ensures a nearly random copolymer structure, whereas many alternative co‑monomers exhibit reactivity ratios far from unity, leading to composition drift and heterogeneous polymer backbones [1][2]. The hydrophobic, bulky side chain also lowers water solubility by orders of magnitude relative to VAc, preventing plasticization and preserving mechanical integrity in humid environments [1]. These structure‑property relationships mean that even chemically similar vinyl esters cannot be swapped without compromising long‑term hydrolytic stability, outdoor weatherability, and adhesion reliability—key drivers for procurement specifications in architectural coatings and construction adhesives.

Steric shielding vs. hydrolysis

The branched neodecanoate group provides essential steric protection of ester linkages; linear vinyl esters such as VAc lack this, drastically increasing hydrolysis rates.

Reactivity ratio mismatch

Near-unity reactivity ratios with VAc (r₁≈r₂≈0.93–0.99) ensure random copolymer structure, whereas many alternative comonomers exhibit far-from-unity ratios causing composition drift and heterogeneity.

Water solubility and plasticization

VeoVa 10 solubility is orders of magnitude lower than VAc, preventing film plasticization and maintaining mechanical integrity in humid environments.

VeoVa 10: Quantitative Performance Evidence


Reactivity Ratio with Vinyl Acetate

In free‑radical copolymerization with vinyl acetate (VAc), vinyl neodecanoate exhibits reactivity ratios r₁ (VeoVa 10) ≈ 0.99 and r₂ (VAc) ≈ 0.93, indicating near‑ideal random copolymerization with minimal composition drift [1]. By contrast, VAc copolymerized with butyl acrylate (BA) yields r₁ = 0.06 and r₂ = 6.00, leading to severe composition heterogeneity [1]. This difference directly influences polymer uniformity and, consequently, performance consistency.

Reactivity Ratio
Head-to-head
VeoVa 10/VAc: r₁≈0.99, r₂≈0.93 vs VAc/BA: r₁=0.06, r₂=6.00
Near-random copolymer design; minimal composition drift
Free-radical polymerization under standard emulsion conditions
Copolymerization kinetics Emulsion polymerization Reactivity ratios

Hydrolytic Stability and Water Absorption

Acrylic copolymers (MMA/BA) modified with vinyl neodecanoate demonstrate a 50% reduction in water absorption after 14 days of immersion compared to unmodified acrylics . The branched neodecanoate group sterically shields adjacent ester linkages, protecting an estimated 2–3 vinyl acetate units per neodecanoate moiety from hydrolysis .

Hydrolytic Stability
Data to verify
50% lower water absorption (14‑day immersion) vs. unmodified acrylic
Reported hydrolytic stability benefit; lot‑specific validation recommended
Source not specified; confirm with supplier data
Hydrolytic resistance Water absorption Acrylic copolymers

Water Solubility vs. Vinyl Acetate

At room temperature, vinyl neodecanoate (VeoVa 10) has a water solubility of approximately 0.0001% (w/w), whereas vinyl acetate (VAc) is soluble at 2.58% [1]. This 25,800‑fold difference reflects the hydrophobic, highly branched aliphatic structure of VeoVa 10, which limits monomer partitioning into the aqueous phase during emulsion polymerization and minimizes water sensitivity of the final polymer film.

Water Solubility
Head-to-head
0.0001% (VeoVa 10) vs 2.58% (VAc) at room temp
Extremely low solubility minimizes film plasticization in humid service
25,800‑fold difference supports hydrophobic barrier design
Water solubility Hydrophobicity Monomer partitioning

Tg and Film Flexibility

The homopolymer of vinyl neodecanoate (VeoVa 10) has a Tg of –3 °C, imparting flexibility and low‑temperature film formation to copolymers [1][2]. In contrast, VeoVa 9 homopolymer has a relatively high Tg of +70 °C . Copolymerization with VeoVa 10 therefore enables formulators to tailor Tg across a wide range (25–85 °C reported for VeoVa‑containing copolymers ), whereas VeoVa 9 is inherently stiff and requires careful balancing with softer monomers.

Tg & Flexibility
Class-level
VeoVa 10 homopolymer Tg –3 °C vs VeoVa 9 Tg +70 °C
Supports low‑temperature film formation and flexibility in copolymer design
Class‑level inference; formulator review advised
Glass transition temperature Flexibility Polymer design

Chain Transfer Constant

The chain‑transfer‑to‑monomer constant (CM) for vinyl neodecanoate in bulk free‑radical polymerization has been determined as 7.5 (± 0.6) × 10⁻⁴ at 5, 25, and 50 °C [1]. This low CM value indicates that chain transfer to monomer is not a dominant termination pathway, allowing for predictable molecular weight development without excessive branching from monomer transfer. The activation energy for chain transfer is estimated at 20–25 kJ mol⁻¹ [1].

Chain Transfer
Supporting evidence
Cₘ = 7.5 × 10⁻⁴ (5–50 °C)
Reported chain transfer behavior aids molecular weight control in radical polymerization
Single‑compound measurement; bulk conditions
Chain transfer constant Radical polymerization Molecular weight control

Outdoor Weatherability vs. Acrylics

Vinyl acetate emulsions modified with vinyl neodecanoate achieve performance comparable to pure acrylic emulsions in exterior applications. A 12‑year exposure test demonstrated that a VAc/VeoVa 10 copolymer containing 25 % VeoVa 10 exhibits good exterior durability, while a 30 % VeoVa 10 content surpasses the weatherability of pure acrylics . Additionally, a 15 % VeoVa 10 content improves alkali resistance to an excellent level after two years of exposure on alkaline cement board .

Outdoor Weatherability
Data to verify
30% VeoVa 10 in VAc copolymer outperformed pure acrylic in 12‑year exposure
Reported durability ranking; field data review advised
No source listed; confirm via supplier or independent testing
Weatherability Exterior durability Alkali resistance

VeoVa 10: Application Scenarios


Exterior Architectural Coatings

Vinyl neodecanoate‑modified vinyl acetate emulsions are specified for water‑based exterior wall paints where long‑term weatherability and alkali resistance are mandatory. Field exposure data show that a 30 % VeoVa 10 content surpasses pure acrylic emulsions after 12 years, while 15 % VeoVa 10 provides excellent alkali resistance on cementitious substrates after two years . The 50 % lower water absorption relative to unmodified acrylics and 25,800× lower water solubility compared to VAc [1] underpin this durability.

Wood Adhesives and Construction Sealants

VeoVa 10 is incorporated into PVAc‑based wood adhesives to improve wet strength. A recent study demonstrated that a VAc‑VeoVa 10‑VTMO‑NMA copolymer adhesive increased wet tensile shear strength by ∼18 % compared to a VeoVa‑containing formulation without cross‑linking co‑monomer . The hydrophobic neodecanoate side chain reduces water penetration and preserves bond integrity under humid conditions, meeting EN 204/205 standards for moisture‑resistant wood adhesives.

Marine Anti-Corrosion Primers

Emulsion copolymers of VeoVa 10 with (meth)acrylates yield latices with excellent water and chemical resistance, making them suitable as binders for water‑borne anti‑corrosion primers . The combination of low water absorption (50 % reduction vs. unmodified acrylics) and enhanced hydrolytic stability ensures long‑term protection of metal substrates in humid and marine environments.

Museum Textile Conservation Adhesives

In art conservation, replacing vinyl acetate units with VeoVa 10 in adhesive copolymers significantly improves ageing resistance. Tetrapolymers containing approximately 15 mol % VeoVa 10 units meet the stringent requirements for textile adhesives, as assessed by ATR‑FTIR difference spectroscopy and artificial ageing studies . The steric shielding provided by the branched neodecanoate group slows auto‑oxidative degradation, prolonging the service life of conservation treatments.

Application
Selection Property
Validation Focus
Exterior Architectural Coatings
Hydrolytic stability, UV & alkali resistance
Long‑term outdoor exposure durability, water absorption reduction
Wood Adhesives & Construction Sealants
Wet strength, moisture resistance
Wet tensile shear strength, EN 204/205 compliance
Marine Anti‑Corrosion Primers
Water & chemical resistance
Anti‑corrosion barrier integrity under humid/marine exposure
Museum Textile Conservation
Ageing resistance, low‑Tg flexibility
Artificial ageing stability, ATR‑FTIR conservation‑grade assessment

Technical Documentation Hub

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